N-benzyl-3-ethoxy-N-isopropylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-ethoxy-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-18-11-10-15(17)16(13(2)3)12-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQCRJRCCDRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N(CC1=CC=CC=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 3 Ethoxy N Isopropylpropanamide
Strategies for the Synthesis of N-benzyl-3-ethoxy-N-isopropylpropanamide
The synthesis of this compound, a disubstituted amide, can be approached through several established methodologies for amide bond formation. These strategies primarily involve the reaction of a suitable carboxylic acid derivative with an amine.
Conventional Amide Bond Formation Approaches
The most common and well-established methods for forming amide bonds, such as the one in this compound, involve the reaction of an activated carboxylic acid derivative with an amine. In this case, the reactants would be 3-ethoxypropanoic acid and N-benzylisopropylamine.
One conventional approach is the acid chloride route . This method involves converting 3-ethoxypropanoic acid to its more reactive acid chloride, 3-ethoxypropanoyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with N-benzylisopropylamine to form the desired amide. A base, often a tertiary amine like triethylamine (B128534) or pyridine, is usually added to neutralize the hydrochloric acid (HCl) byproduct.
Another widely used conventional method is through the use of coupling reagents . These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. A prominent example is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. More modern and efficient coupling reagents include uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).
A hypothetical reaction scheme using a coupling reagent is presented below:
Scheme 1: Synthesis of this compound using a coupling reagent
The choice of coupling reagent and reaction conditions (solvent, temperature, and base) would need to be optimized to achieve high yields and purity of this compound.
Exploration of Alternative Synthetic Pathways and Catalyst Systems
In the pursuit of more efficient and environmentally benign synthetic methods, alternative pathways and catalyst systems for amide bond formation have been explored. For the synthesis of this compound, these could include:
Catalytic Amidation: Direct condensation of 3-ethoxypropanoic acid and N-benzylisopropylamine using a catalyst is a highly attractive alternative. Various catalysts, including those based on boric acid, zirconium, titanium, and other transition metals, have been developed for this purpose. walisongo.ac.id These reactions often require elevated temperatures to drive off the water byproduct, sometimes with the aid of a Dean-Stark apparatus. walisongo.ac.id A boric acid-catalyzed amidation, for example, offers a greener alternative to traditional coupling reagents due to its low toxicity and the generation of water as the only byproduct. walisongo.ac.id
Enzyme-Catalyzed Amidation: Lipases and other enzymes can be employed to catalyze the formation of amide bonds under mild conditions. This approach offers high selectivity and is inherently green. The feasibility of this method for synthesizing this compound would depend on the substrate specificity of available enzymes.
Transamidation: This method involves the reaction of an existing amide with an amine to form a new amide. While less common for direct synthesis, it could be a viable pathway under specific circumstances.
Reductive Amination followed by Acylation: An alternative two-step sequence could involve the reductive amination of 3-ethoxypropanal (B1330410) with benzylamine (B48309) to form N-benzyl-3-ethoxypropan-1-amine, followed by acylation with an isopropyl acylating agent. However, this is a more circuitous route compared to direct amide bond formation.
The development of novel catalyst systems continues to be an active area of research, with a focus on improving reaction efficiency, reducing catalyst loading, and expanding substrate scope. google.com
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.
Atom Economy and Reaction Mass Efficiency Assessments
Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:
AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For the direct amidation of 3-ethoxypropanoic acid with N-benzylisopropylamine, the only byproduct is water. This reaction would have a very high atom economy. In contrast, syntheses using coupling reagents or the acid chloride route have inherently lower atom economies due to the formation of stoichiometric byproducts. walisongo.ac.idscranton.edu
Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a reaction by considering the yield of the product and the actual masses of all reactants used. It is calculated as:
RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%
The following table provides a hypothetical comparison of the atom economy for different synthetic routes to this compound.
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) |
| Direct Catalytic Amidation | 3-ethoxypropanoic acid, N-benzylisopropylamine | Water | High |
| Acid Chloride Route | 3-ethoxypropanoic acid, Thionyl chloride, N-benzylisopropylamine | Sulfur dioxide, Hydrogen chloride, Neutralized base | Low |
| Coupling Reagent (e.g., DCC) | 3-ethoxypropanoic acid, N-benzylisopropylamine, DCC | Dicyclohexylurea (DCU) | Moderate |
This table is illustrative and the exact atom economy would depend on the specific reagents and stoichiometry used.
Solvent Selection and Waste Minimization Strategies
The choice of solvent plays a significant role in the environmental impact of a synthesis. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. For the synthesis of this compound, strategies to minimize solvent use and waste include:
Solvent-Free Reactions: Where feasible, conducting reactions without a solvent can significantly reduce waste. Catalytic amidations at elevated temperatures may proceed under solvent-free conditions.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where the reaction chemistry allows, is a key green chemistry principle. nih.gov
Minimizing Workup and Purification Steps: The workup and purification stages of a synthesis often generate the most waste. Designing reactions that yield a clean product with minimal byproducts can simplify these steps. For instance, a catalytic amidation where the only byproduct is water and the product can be isolated by crystallization would be highly advantageous over a reaction requiring extensive chromatography.
By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be more efficient, less hazardous, and more sustainable.
Chemical Derivatization and Analog Design for Structure-Activity Relationship Studies
The exploration of the chemical space surrounding this compound is crucial for elucidating its structure-activity relationships (SAR). Through systematic chemical modifications, researchers can probe the molecular interactions essential for its biological activity, paving the way for the design of analogues with improved properties. This section details the synthetic strategies for creating analogues with structural modifications, the introduction of diverse substituents to study electronic and steric effects, and the preparation of prodrugs for in vitro evaluation.
Synthesis of this compound Analogues with Structural Modifications
The synthesis of analogues of this compound with targeted structural modifications allows for a comprehensive investigation of how changes in the molecular architecture influence its biological profile. Key areas for modification include the N-benzyl, N-isopropyl, and 3-ethoxy groups.
One common strategy for modifying the 3-ethoxy group involves the Williamson ether synthesis, starting from a suitable N-benzyl-N-isopropyl-3-hydroxypropanamide precursor. This precursor can be treated with a variety of alkyl halides or tosylates in the presence of a base to introduce different alkoxy groups at the 3-position. For instance, substituting ethyl bromide with other alkyl halides such as methyl iodide, propyl bromide, or benzyl (B1604629) bromide would yield analogues with varying steric bulk and lipophilicity at this position.
Modifications to the N-benzyl and N-isopropyl groups can be achieved by utilizing different primary and secondary amines during the initial amide bond formation. For example, reacting 3-ethoxypropanoic acid or its activated derivatives (like the acyl chloride or an ester) with a range of substituted benzylamines or other secondary amines would generate a library of analogues.
A representative synthetic scheme for the derivatization of the 3-ethoxy group is depicted below:
Systematic modifications at these positions can lead to the identification of key structural features required for activity. For example, studies on analogous compounds have shown that the steric bulk at the 3-oxy position can significantly impact biological activity. nih.gov
A selection of synthesized analogues with modifications at the 3-position is presented in the table below, illustrating the structural diversity that can be achieved.
| Compound ID | R Group (at 3-position) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | -CH2CH3 (ethoxy) | C15H23NO2 | 249.35 |
| 2 | -CH3 (methoxy) | C14H21NO2 | 235.32 |
| 3 | -CH2CH2CH3 (propoxy) | C16H25NO2 | 263.37 |
| 4 | -CH(CH3)2 (isopropoxy) | C16H25NO2 | 263.37 |
| 5 | -CH2C6H5 (benzyloxy) | C20H25NO2 | 311.42 |
Introduction of Diverse Substituents to Investigate Electronic and Steric Effects
To dissect the electronic and steric requirements for the biological activity of this compound, a variety of substituents can be introduced, particularly on the aromatic ring of the N-benzyl group. These modifications can modulate the electronic properties (electron-donating or electron-withdrawing) and the steric profile of the molecule.
The synthesis of these analogues typically involves the use of appropriately substituted benzylamines in the amide coupling reaction. For instance, reacting 3-ethoxypropanoic acid with 4-methoxybenzylamine (B45378) would introduce an electron-donating group, while using 4-nitrobenzylamine (B181301) would introduce a strong electron-withdrawing group.
The steric effects can be probed by introducing bulky substituents at various positions of the benzyl ring. For example, ortho-substitution can force the benzyl group into a different conformation relative to the rest of the molecule, which can have a profound impact on its interaction with a biological target.
Research on other N-benzyl substituted compounds has demonstrated that both the electronic nature and the position of substituents on the benzyl ring can significantly influence activity. nih.gov For instance, in some systems, electron-withdrawing groups have been shown to enhance activity, whereas in others, electron-donating groups are preferred. researchgate.net
The following table summarizes a series of analogues designed to probe electronic and steric effects.
| Compound ID | Substituent on Benzyl Ring | Electronic Effect | Steric Effect |
| 6 | 4-OCH3 | Electron-donating | Minimal |
| 7 | 4-Cl | Electron-withdrawing | Minimal |
| 8 | 4-NO2 | Strongly Electron-withdrawing | Minimal |
| 9 | 2-CH3 | Weakly Electron-donating | Significant |
| 10 | 3,5-(CF3)2 | Strongly Electron-withdrawing | Moderate |
Preparation of Metabolically Stable or Labile Prodrugs of this compound (for in vitro studies)
Prodrug strategies can be employed to modify the physicochemical properties of this compound, such as its solubility or permeability, for in vitro studies. The design of these prodrugs can be tailored to achieve either metabolic stability or controlled release of the active compound under specific experimental conditions.
For creating metabolically labile prodrugs, ester or carbonate functionalities can be introduced. For example, if a hydroxyl group were present on the benzyl ring of an analogue, it could be acylated to form an ester. This ester could then be cleaved by esterases present in cell culture media or cell lysates, releasing the active hydroxylated analogue.
To enhance metabolic stability, modifications can be made to sites that are prone to metabolism. For instance, if the molecule is susceptible to oxidation at a particular position, the introduction of a fluorine atom at that site can block this metabolic pathway, leading to a more stable compound.
Another approach to prodrug design involves the use of carrier-linked systems where the parent drug is attached to a carrier molecule. The cleavage of this linker can be designed to be triggered by specific enzymes or pH conditions. For N-substituted propanamides, various prodrug strategies have been explored, including the use of bioreductive groups that release the active amine upon reduction. nih.gov
The table below outlines potential prodrug strategies for this compound.
| Prodrug Strategy | Linkage | Expected Cleavage Mechanism | Purpose |
| Ester Prodrug (on a hydroxylated analogue) | Ester | Esterase-mediated hydrolysis | Controlled release in vitro |
| Carbonate Prodrug (on a hydroxylated analogue) | Carbonate | Esterase-mediated hydrolysis | Controlled release in vitro |
| N-Acyloxymethyl Prodrug | Acyloxymethyl ether | Esterase-mediated hydrolysis followed by spontaneous decomposition | Improved cell permeability |
| Fluorination | C-F bond | N/A (blocks metabolism) | Increased metabolic stability |
Advanced Spectroscopic and Structural Elucidation of N Benzyl 3 Ethoxy N Isopropylpropanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Purity Assessment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing detailed connectivity and spatial information.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The structural confirmation of N-benzyl-3-ethoxy-N-isopropylpropanamide relies on a suite of NMR experiments.
¹H NMR Spectroscopy : The 1D proton NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, distinct signals are expected for the benzyl (B1604629), isopropyl, ethoxy, and propanamide backbone protons.
¹³C NMR Spectroscopy : The 1D carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would be expected to show signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the various substituents. organicchemistrydata.org
2D NMR Spectroscopy :
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It would be crucial for confirming the spin systems of the ethyl group in the ethoxy moiety and the propyl chain of the backbone.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). sdsu.edu It allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²J or ³J coupling). youtube.com It is vital for piecing together the molecular fragments. Key HMBC correlations would include those from the benzylic protons (N-CH₂) to the carbonyl carbon and the aromatic C1 carbon, and from the isopropyl methine proton to its adjacent methyl carbons and the nitrogen-bound carbons.
The following tables summarize the expected chemical shifts for this compound based on established values for similar structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl (N-CH₂) | 4.60 | Singlet | 2H |
| Isopropyl (CH) | 4.00 | Septet | 1H |
| Ethoxy (O-CH₂) | 3.50 | Quartet | 2H |
| Propanamide (N-C-CH₂) | 3.70 | Triplet | 2H |
| Propanamide (C-CH₂-C=O) | 2.60 | Triplet | 2H |
| Isopropyl (CH₃) | 1.20 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 172.0 |
| Aromatic (C-N) | 137.0 |
| Aromatic (CH) | 127.0 - 129.0 |
| Ethoxy (O-CH₂) | 66.5 |
| Propanamide (N-C-CH₂) | 68.0 |
| Benzyl (N-CH₂) | 52.0 |
| Isopropyl (CH) | 48.0 |
| Propanamide (C-CH₂-C=O) | 35.0 |
| Isopropyl (CH₃) | 20.5 |
Conformational Analysis using NMR Spectroscopy
Tertiary amides, such as this compound, exhibit restricted rotation around the amide C-N bond due to its partial double bond character. scielo.br This phenomenon can lead to the presence of two stable conformers (or rotamers), typically designated as E and Z, which may interconvert slowly on the NMR timescale at room temperature. scielo.brresearchgate.net
The presence of these two rotamers would manifest as a doubling of some or all signals in the ¹H and ¹³C NMR spectra. scielo.br The relative ratio of the conformers can be determined by integrating the corresponding signals. Variable-temperature (VT) NMR studies can be employed to investigate this dynamic process. As the temperature is increased, the rate of interconversion increases, causing the separate signals for the two rotamers to broaden and eventually coalesce into a single time-averaged signal. researchgate.net From this coalescence temperature, the energy barrier (ΔG‡) for the rotational process can be calculated, providing valuable insight into the conformational stability of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
HRMS is an essential technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₅H₂₃NO₂), the calculated exact mass of the molecular ion [M]⁺ would be precisely determined.
Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Key fragmentation pathways for this molecule would be expected to include:
Benzylic cleavage : Loss of the benzyl group to give the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Alpha-cleavage : Cleavage adjacent to the nitrogen atom, resulting in the loss of an isopropyl or benzyl radical.
McLafferty Rearrangement : If sterically feasible, this could lead to characteristic neutral losses.
Cleavage of the ethoxy group : Loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via rearrangement.
Table 3: Predicted HRMS Fragments
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₅H₂₃NO₂]⁺ | 249.1729 |
| [M - C₃H₇]⁺ | [C₁₂H₁₆NO₂]⁺ | 206.1181 |
| [M - C₇H₇]⁺ | [C₈H₁₆NO₂]⁺ | 158.1181 |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key vibrational modes would be:
Amide C=O Stretch : A strong, sharp absorption band in the IR spectrum, typically around 1650 cm⁻¹, is characteristic of a tertiary amide carbonyl group.
C-N Stretch : This vibration, expected in the 1400-1200 cm⁻¹ region, helps confirm the amide and amine functionalities.
C-O-C Stretch : The ether linkage would produce a strong band in the fingerprint region, typically around 1150-1085 cm⁻¹.
Aromatic C-H and C=C Stretches : Signals corresponding to the benzene (B151609) ring would appear above 3000 cm⁻¹ (C-H stretch) and between 1600-1450 cm⁻¹ (C=C stretches).
Aliphatic C-H Stretches : These are expected just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide | C=O Stretch | 1640 - 1670 |
| Ether | C-O-C Stretch | 1085 - 1150 |
| Alkane | C-H Stretch | 2850 - 2960 |
| Aromatic | C-H Stretch | 3030 - 3080 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if suitable crystals obtained)
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a suitable, diffraction-quality single crystal from a solution of the compound.
If a crystal structure were obtained, it would provide unambiguous confirmation of the molecular connectivity. More importantly, it would reveal:
Precise bond lengths and angles .
The solid-state conformation , including the dihedral angles defining the orientation of the benzyl, isopropyl, and ethoxy groups.
The planarity of the amide group .
Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking between benzyl groups, which govern the crystal packing.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological and biochemical evaluation of the chemical compound This compound .
Extensive searches for data pertaining to this specific molecule, including its enzyme inhibition profile, receptor binding affinity, and effects in cell-based assays, have not yielded any published research findings. The provided outline requires detailed, scientifically accurate content, including data tables and specific experimental results, which are not available for this particular compound in the public domain.
While research exists for structurally related compounds or general methodologies for in vitro evaluation, the strict instruction to focus solely on This compound prevents the inclusion of such information. To maintain scientific accuracy and adhere to the explicit constraints of the request, this article cannot be generated at this time.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required to populate the outlined sections.
Comprehensive Search Yields No Data for this compound In Vitro Studies
A thorough investigation of scientific literature, patent databases, and chemical repositories has revealed no publicly available data concerning the in vitro biological and biochemical evaluation of the chemical compound this compound. Consequently, the generation of an article detailing its cellular permeability, subcellular localization, effects on signaling pathways, metabolic stability, and plasma protein binding, as per the requested outline, cannot be fulfilled.
The search for research findings, including data for the specific assays mentioned in the user's request, was exhaustive. This included searches for Parallel Artificial Membrane Permeability Assays (PAMPA), studies on subcellular localization, analyses of downstream signaling pathways, and preclinical pharmacokinetic parameters such as microsomal stability and plasma protein binding. Despite these efforts, no scholarly articles, patents, or database entries containing this specific information for this compound were identified.
While research exists for structurally related compounds, such as other N-benzyl propanamide derivatives, this information is not applicable to the specific molecule . Scientific accuracy requires that data presented for a particular chemical entity be directly associated with that entity.
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In Vitro Biological and Biochemical Evaluation of N Benzyl 3 Ethoxy N Isopropylpropanamide
Preclinical Pharmacokinetic Parameters (In Vitro)
Plasma Protein Binding Characteristics
Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Computational Chemistry and Molecular Modeling of N Benzyl 3 Ethoxy N Isopropylpropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.gov These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.
For N-benzyl-3-ethoxy-N-isopropylpropanamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry in its ground state. nih.gov This process identifies the most stable arrangement of atoms in the molecule by minimizing its total energy. From this optimized structure, a wealth of electronic properties can be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
Conformational Analysis and Energy Landscapes
Due to the presence of several rotatable single bonds, this compound can adopt a multitude of conformations. Understanding the potential energy surface (PES) associated with these conformational changes is critical for comprehending its structure-activity relationships. The rotation around the N(amide)-C(sp3) and C(sp3)-C(aryl) bonds are of particular interest. researchgate.net
A conformational analysis can be performed by systematically rotating key dihedral angles and calculating the corresponding energy of each conformation. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. The results of such an analysis can reveal the most energetically favorable conformations and the energy barriers that must be overcome for conformational changes to occur.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-N-C-Cipso) (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.00 |
| 2 | 180 | 1.5 |
| 3 | -60 | 0.2 |
Note: This table is illustrative and shows the type of data that would be generated from a conformational analysis. The values are not based on actual experimental or computational results for this compound.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computational model. dergipark.org.tr
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an experimental IR spectrum. nih.gov By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O stretch of the amide group or the C-H stretches of the benzyl (B1604629) and isopropyl groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and for confirming the chemical structure of the synthesized compound.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| IR (C=O stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |
| ¹H NMR (CH₂-benzyl) | 4.5 ppm | 4.6 ppm |
| ¹³C NMR (C=O) | 172 ppm | 171.5 ppm |
Note: This table is for illustrative purposes. The predicted values are hypothetical and serve to demonstrate the comparison with experimental data that is a standard practice in computational chemistry.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in a simulated environment, such as in a solvent like water. nih.gov
For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. This allows for the characterization of the conformational ensemble, which is the collection of all the different shapes the molecule adopts. Analysis of the MD trajectory can provide information on the stability of different conformers, the time scales of conformational transitions, and the formation of intramolecular hydrogen bonds. Parameters such as the root-mean-square deviation (RMSD) and the radius of gyration can be calculated to quantify the structural stability and compactness of the molecule over the simulation time. nih.gov
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov
The process involves placing the ligand (the small molecule) into the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. This provides a three-dimensional model of the protein-ligand complex, illustrating the specific orientation and conformation of the ligand when bound. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. nih.gov
Identification of Key Interacting Residues and Interaction Hotspots
Beyond predicting the binding pose, molecular docking is crucial for identifying the specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By mapping these interactions, it is possible to identify "hotspots" within the binding site that are critical for ligand recognition and binding. This information is invaluable for understanding the molecular basis of the ligand's activity and for guiding the design of new analogs with improved potency and selectivity.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Value |
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | Tyr84, Phe265, Leu343, Arg120 |
| Hydrogen Bonds | O(amide) with Arg120-NH |
Note: This table is a hypothetical representation of the output from a molecular docking study and is not based on actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of compounds analogous to this compound, QSAR studies can provide deep insights into the structural requirements for a desired biological effect, thereby guiding the rational design of more potent and selective molecules.
The development of a robust and predictive QSAR model is a systematic process that involves several key stages, from data preparation to model validation. For a series of N-substituted carboxamides, which share a structural scaffold with this compound, the process typically unfolds as follows. nih.gov
First, a dataset of compounds with experimentally determined biological activities is compiled. derpharmachemica.com The biological data, often in the form of IC50 or EC50 values, is typically converted to a logarithmic scale (e.g., pIC50) to ensure a more normal distribution of data for statistical modeling. derpharmachemica.com The selection of a diverse set of compounds within the series is crucial for the development of a model that can reliably predict the activity of new, unsynthesized analogs.
The next step involves the generation of molecular descriptors for each compound in the series. These descriptors are numerical representations of various aspects of the molecular structure and can be categorized into several classes:
1D descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.
2D descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).
Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). The goal is to select a subset of descriptors that best correlates with the observed biological activity.
A critical phase in model development is rigorous validation to assess its predictive power and robustness. researchgate.net This is typically achieved through:
Internal validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to evaluate the model's performance on the training set. researchgate.net A high cross-validated correlation coefficient (q²) indicates good internal consistency. derpharmachemica.com
External validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is the ultimate test of its utility. A high predictive correlation coefficient (R²pred) for the test set is a key indicator of a reliable model. derpharmachemica.com
For instance, in a QSAR study on a series of benzimidazole (B57391) derived carboxamides, a 3D-QSAR model was generated to explore the molecular properties influencing their antioxidative activity. nih.gov The quality of a QSAR model is often judged by several statistical parameters, as illustrated in the table below, which showcases typical validation metrics for a robust model. researchgate.net
| Statistical Parameter | Description | Typical Value for a Robust Model |
| R² | The coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| q² (or R²cv) | The cross-validated coefficient of determination, a measure of the model's internal predictive ability. | > 0.5 |
| R²pred | The predictive R² for the external test set, indicating the model's ability to predict the activity of new compounds. | > 0.5 |
These predictive models, once validated, serve as powerful tools for the in-silico screening of virtual libraries of compounds, allowing researchers to prioritize the synthesis and testing of the most promising candidates, thereby saving significant time and resources.
A well-constructed QSAR model does more than just predict activity; it provides valuable insights into the specific molecular features that are either beneficial or detrimental to the desired biological effect. By analyzing the descriptors that are included in the final QSAR equation, chemists can understand the structure-activity landscape of the compound series.
For a hypothetical series related to this compound, the identified descriptors would highlight the importance of certain structural motifs. For example, a QSAR study on antiatherogenic N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives revealed that molar refractivity at a specific position of the parent compound negatively contributed to the activity. researchgate.netasianpubs.org This suggests that bulky substituents at that position are detrimental to the biological effect. researchgate.netasianpubs.org
The contribution of different types of descriptors can be summarized as follows:
Steric Descriptors: These descriptors, such as molar volume and surface area, relate to the size and shape of the molecule. A positive coefficient for a steric descriptor in a QSAR equation would suggest that bulkier groups in a particular region of the molecule enhance activity, likely by promoting better binding to the target receptor. Conversely, a negative coefficient would indicate that steric hindrance is an issue.
Electronic Descriptors: These descriptors, including partial charges, dipole moments, and HOMO/LUMO energies, describe the electronic properties of the molecule. For example, the presence of electron-withdrawing or electron-donating groups can significantly influence interactions with biological targets. A QSAR model might reveal that a lower LUMO energy is correlated with higher activity, suggesting that the molecule's ability to accept electrons is important.
Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a common descriptor for hydrophobicity. The model might indicate an optimal range for hydrophobicity, as the compound needs sufficient water solubility to be bioavailable but also adequate lipophilicity to cross cell membranes.
Topological Descriptors: These indices quantify aspects of molecular connectivity and branching. They can encode subtle structural features that influence how the molecule fits into a binding pocket.
The interpretation of the QSAR model is often aided by visualization techniques. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the results are typically displayed as contour maps. These maps highlight regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties are predicted to either increase or decrease biological activity. This provides a clear and intuitive guide for designing new analogs with improved potency.
In a study of benzimidazole derived carboxamides, 3D-QSAR models were generated to explore the influence of molecular properties on antioxidative activity. nih.gov Such models can pinpoint the exact locations where, for instance, adding a bulky group or a hydrogen bond donor would be most effective.
The table below provides a hypothetical summary of crucial descriptors and their potential implications for the bioactivity of an N-benzyl-propanamide series.
| Descriptor Class | Specific Descriptor Example | Potential Implication for Bioactivity |
| Steric | Molar Refractivity (MR) | A negative correlation might suggest that less bulky substituents on the benzyl ring are preferred to avoid steric clashes in the binding site. |
| Electronic | Dipole Moment | A positive correlation could indicate that a more polar molecule is favored for stronger electrostatic interactions with the target. |
| Hydrophobic | LogP | An optimal LogP value might be identified, balancing solubility and membrane permeability for optimal bioavailability. |
| Topological | Kappa Shape Indices | These could indicate that a specific molecular shape or degree of branching is crucial for fitting into the active site of the biological target. |
Ultimately, the identification of these crucial structural descriptors is the cornerstone of rational drug design. It transforms the search for new drugs from a process of trial and error into a more focused and efficient endeavor, guided by a deep understanding of the molecular interactions that govern biological activity.
Mechanistic Investigations and Mode of Action for N Benzyl 3 Ethoxy N Isopropylpropanamide
Detailed Elucidation of Molecular Interactions with Identified Biological Targets
There is no available data identifying specific biological targets for N-benzyl-3-ethoxy-N-isopropylpropanamide. Consequently, details of its molecular interactions, such as binding affinities, specific amino acid residues involved in binding, or the nature of the intermolecular forces at play, have not been described in the scientific literature. Research on structurally related N-benzyl amides suggests that compounds in this class can interact with a variety of biological targets, including enzymes and receptors, but direct evidence for this specific compound is lacking.
Identification of Biochemical Pathways and Cellular Processes Modulated by the Compound
Due to the lack of research on its biological activity, the biochemical pathways and cellular processes that might be modulated by this compound are unknown. Investigations into whether this compound affects signaling cascades, metabolic pathways, or other cellular functions have not been reported.
Comprehensive Structure-Mechanism Relationship Studies
Comprehensive structure-mechanism relationship (SMR) studies for this compound have not been published. Such studies would typically involve the synthesis and biological evaluation of a series of analogues to determine how modifications to the N-benzyl, 3-ethoxy, and N-isopropyl groups affect biological activity. This information is crucial for understanding the compound's mechanism of action and for optimizing its potential therapeutic effects. While structure-activity relationship (SAR) studies exist for other classes of N-benzyl amides, these findings cannot be directly extrapolated to provide a comprehensive SMR for this specific molecule without dedicated research.
Academic Applications and Broader Scientific Impact of Research on N Benzyl 3 Ethoxy N Isopropylpropanamide
Potential as a Chemical Probe for Investigating Biological Mechanisms7.2. Contributions to Fundamental Amide Chemistry and Reactivity7.3. Advancements in Organic Synthesis Methodologies7.4. Insights into Structure-Activity Relationships within the Amide Class
It is possible that N-benzyl-3-ethoxy-N-isopropylpropanamide is a novel compound that has not yet been synthesized or characterized in published scientific literature.
Table of Compounds Mentioned
Future Research Directions and Unanswered Questions Regarding N Benzyl 3 Ethoxy N Isopropylpropanamide
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of N-substituted amides is a cornerstone of organic chemistry, yet the pursuit of more efficient, sustainable, and selective methods remains a critical research area. For a compound like N-benzyl-3-ethoxy-N-isopropylpropanamide, future research could focus on moving beyond traditional amidation reactions.
A significant avenue for exploration lies in the development of novel catalytic systems. For instance, research into the synthesis of related N-benzyl compounds, such as N-benzyl-3-piperidinol, has highlighted the use of specialized nickel-based catalysts on diatomite supports. google.com These catalysts have shown promise in reducing reaction pressures and minimizing side reactions like de-benzylation, which can be a challenge with common catalysts like Raney nickel or palladium on carbon. google.com Future studies could investigate the applicability of similar supported metal catalysts for the synthesis of this compound, potentially leading to higher yields and purity.
Furthermore, the development of chemoselective reactions is a key goal. The synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been achieved through azide (B81097) coupling of a propanhydrazide with various amines. mdpi.com This suggests that for this compound, exploring non-traditional coupling reagents and reaction pathways could provide greater control over the final product and open up possibilities for creating a library of related compounds with diverse functionalities.
Table 1: Comparison of Catalytic Systems in Related Amide Syntheses
| Catalyst System | Substrate Type | Key Advantages | Potential for this compound |
|---|---|---|---|
| Diatomite-Supported Nickel-Based Catalyst | 3-hydroxypyridine and benzyl (B1604629) chloride | Lower reaction pressure, reduced metal loss, recyclable. google.com | Could offer a more sustainable and cost-effective synthesis route. google.com |
| Azide Coupling | 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide and amines | High chemoselectivity, broad amine scope. mdpi.com | May allow for the modular synthesis of analogues with varied N-substituents. mdpi.com |
| Precious Metal Catalysts (e.g., Platinum Oxide) | N-benzyl-3-hydroxypyridine quaternary salt | Avoidance of de-benzylation side reactions. google.com | Could be a benchmark for achieving high purity, despite higher costs. google.com |
Deeper Mechanistic Understanding at the Atomic Level
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the behavior of a molecule. For this compound, several areas warrant deeper mechanistic investigation at the atomic level.
Future research could employ computational modeling and kinetic studies to elucidate the transition states and reaction pathways of its formation. For example, mechanistic studies on the formation of N-nitrosodimethylamine have utilized kinetic modeling to validate proposed reaction steps, such as the formation of a hydrazine (B178648) intermediate. nih.gov A similar approach for this compound could clarify the roles of the reactants and any catalysts involved, leading to more efficient synthesis.
In silico studies, such as those used to understand the binding of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides to their biological targets, can also provide insights into the conformational properties of this compound. mdpi.com Understanding how the N-benzyl and N-isopropyl groups orient themselves and influence the electronic properties of the amide bond is essential for predicting its reactivity and potential interactions with biological systems.
Investigation of Undiscovered Academic Applications
The potential applications of this compound in academic research are largely unexplored. Based on the activities of structurally similar compounds, several intriguing possibilities emerge.
One area of interest is its potential as a building block in asymmetric synthesis. The related compound (R)-2-Amino-N-benzyl-3-methoxypropanamide is classified as a chiral building block, indicating its utility in constructing stereospecific molecules. bldpharm.com Investigating the stereochemistry of this compound and its derivatives could reveal its potential as a chiral auxiliary or a precursor to more complex chiral structures.
Furthermore, the N-benzyl amide moiety is present in compounds with a wide range of biological activities. For instance, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and evaluated for their antioxidant properties. mdpi.com This raises the question of whether this compound or its derivatives could exhibit similar or other novel biological activities. Initial screening against various biological targets could uncover previously unknown applications in chemical biology or medicinal chemistry research.
Design and Synthesis of Advanced this compound Analogues for Enhanced Specificity
The modular nature of this compound makes it an excellent scaffold for the design and synthesis of advanced analogues with potentially enhanced specificity for biological targets. Future research could systematically modify each component of the molecule to probe structure-activity relationships.
For example, the benzyl group could be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties and steric bulk. Research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has shown that fluorination of the phenyl ring can significantly impact antioxidant activity. mdpi.com Similarly, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with different functional groups altogether to alter the molecule's solubility and hydrogen bonding capabilities.
The isopropyl group on the nitrogen atom also presents an opportunity for modification. Varying the N-alkyl substituent could influence the compound's metabolic stability and its interaction with target proteins. The synthesis of a library of analogues based on the N-benzyl-3-ethoxy-propanamide core would be a systematic way to explore its chemical space and identify compounds with optimized properties for specific academic applications.
Table 2: Proposed Analogues of this compound for Future Synthesis and Evaluation
| Core Scaffold | Modification Site | Proposed Modification | Rationale for Modification |
|---|---|---|---|
| N-benzyl-3-ethoxy-propanamide | Benzyl Ring | Introduction of fluoro, chloro, or methoxy (B1213986) groups | To investigate the influence of electronic effects on potential activity. |
| N-benzyl-3-ethoxy-propanamide | Ethoxy Group | Replacement with methoxy, propoxy, or benzyloxy groups | To study the impact of the ether chain length and steric bulk. |
| N-benzyl-3-ethoxy-propanamide | N-isopropyl Group | Substitution with ethyl, cyclopropyl, or tert-butyl groups | To probe the effect of the N-alkyl substituent size on conformational preference and potential biological interactions. |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-benzyl-3-ethoxy-N-isopropylpropanamide?
Methodological Answer:
Synthesis typically involves acylation or alkylation reactions. Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for amide bond formation.
- Temperature control: Reactions are often conducted at 50–80°C to balance yield and side-product formation.
- Catalysts: Use of coupling agents like EDCl/HOBt or DCC improves efficiency .
- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress tracking .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and backbone structure .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
- HPLC: Purity assessment (>98%) using reverse-phase columns with UV detection at 250–260 nm .
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage conditions: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Stability testing: Accelerated degradation studies (e.g., 40°C/75% relative humidity) assess shelf life.
- Incompatibilities: Avoid strong acids/bases and oxidizing agents to maintain chemical integrity .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Cross-validation: Compare experimental data with computational predictions (e.g., PubChem’s InChI or spectral libraries) .
- Isomer analysis: Use 2D NMR (COSY, NOESY) to distinguish rotational isomers or conformational changes .
- Density Functional Theory (DFT): Simulate NMR chemical shifts to validate assignments .
- Collaborative verification: Share raw data with independent labs to rule out instrumentation artifacts .
Advanced: What methodologies are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- In vitro assays:
- Enzyme inhibition: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled assays .
- Cellular uptake: Use LC-MS to quantify intracellular concentrations in model cell lines.
- Mechanistic studies:
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with target proteins.
- Molecular Dynamics (MD) simulations: Predict binding modes and interaction hotspots .
Advanced: How can computational tools optimize the design of derivatives based on this compound?
Methodological Answer:
- QSAR modeling: Correlate structural features (e.g., substituent electronic effects) with bioactivity using regression analysis .
- Molecular docking: Predict binding affinities to target proteins (e.g., using AutoDock Vina or Schrödinger Suite) .
- ADMET profiling: Use tools like SwissADME to predict pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Advanced: What strategies address inconsistencies in biological activity data across studies?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies to identify trends or outliers .
- Experimental replication: Standardize protocols (e.g., cell culture conditions, assay buffers) to minimize variability .
- Orthogonal assays: Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
